5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole
Description
5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole: is a heterocyclic compound that features a unique structure combining pyrazole and imidazo[4,5-c]pyrazole moieties
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-11(12-6-4-3-5-7-12)22-16-14(9-18-22)19-15(20-16)13-8-17-21(2)10-13/h3-11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHRBIWREVWRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=C(C=N2)NC(=N3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with methyl iodide to introduce the 1-methyl group.
Formation of the imidazo[4,5-c]pyrazole ring: This involves the cyclization of the alkylated pyrazole with an appropriate diamine and a carbonyl compound under reflux conditions.
Introduction of the phenylethyl group: The final step involves the alkylation of the imidazo[4,5-c]pyrazole ring with a phenylethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the imidazo[4,5-c]pyrazole ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenylethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of reduced imidazo[4,5-c]pyrazole derivatives.
Substitution: Formation of substituted phenylethyl derivatives.
Scientific Research Applications
5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-b]pyridine
- 5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]quinoline
Comparison
- Structural Differences : The primary difference lies in the heterocyclic ring fused to the imidazo[4,5-c]pyrazole core.
- Unique Properties : 5-(1-methylpyrazol-4-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole is unique due to its specific combination of pyrazole and imidazo[4,5-c]pyrazole rings, which may confer distinct biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
